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Cat. No.: B8601818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-49095397, also known as RV568, is a potent and selective narrow-spectrum kinase

inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK). The

p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant

activation is implicated in the pathogenesis of chronic inflammatory diseases, including Chronic

Obstructive Pulmonary Disease (COPD). JNJ-49095397 has demonstrated significant anti-

inflammatory effects in various preclinical models, including primary human cells. These

application notes provide a summary of its activity and detailed protocols for its use in primary

human macrophages and bronchial epithelial cells.

Data Presentation: In Vitro Efficacy in Primary
Human Cells
The inhibitory activity of JNJ-49095397 on the release of key pro-inflammatory mediators from

primary human immune and airway cells is summarized below. The data is derived from

studies on cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Table 1: Inhibition of Cytokine Release from Primary Human Monocytes by JNJ-49095397
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Cytokine IC50 (nM) Emax (% Inhibition)

TNF-α 1.5 95

IL-6 2.1 98

CXCL8 (IL-8) 3.5 85

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Table 2: Inhibition of Cytokine and Chemokine Release from Primary Human Macrophages by

JNJ-49095397

Mediator IC50 (nM) Emax (% Inhibition)

TNF-α 2.8 92

IL-6 4.2 96

CXCL8 (IL-8) 5.1 88

CCL2 (MCP-1) 3.9 90

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Table 3: Inhibition of Cytokine Release from Primary Human Bronchial Epithelial Cells by JNJ-
49095397

Cytokine IC50 (nM) Emax (% Inhibition)

CXCL8 (IL-8) 10.2 75

GM-CSF 8.7 80

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Signaling Pathway
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JNJ-49095397 exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling

pathway. Below is a diagram illustrating the key components of this pathway and the point of

intervention for JNJ-49095397.
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Caption: p38 MAPK signaling pathway and JNJ-49095397 inhibition.
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Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of JNJ-49095397
in primary human cells.
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Caption: General workflow for testing JNJ-49095397 in primary cells.
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Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human
Monocyte-Derived Macrophages (MDMs)
Materials:

Ficoll-Paque PLUS

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Human M-CSF (Macrophage Colony-Stimulating Factor)

PBS (Phosphate-Buffered Saline)

96-well cell culture plates

Procedure:

Monocyte Isolation:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by

density gradient centrifugation using Ficoll-Paque PLUS.

Wash the isolated PBMCs twice with PBS.

Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Monocyte Adherence:

Seed the PBMCs in a T75 flask and incubate for 2 hours at 37°C in a 5% CO2 incubator to

allow monocytes to adhere.

After incubation, gently wash the flask with warm PBS to remove non-adherent cells.
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Macrophage Differentiation:

Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50

ng/mL of human M-CSF to the adherent monocytes.

Culture the cells for 7 days, replacing the medium every 2-3 days, to allow differentiation

into macrophages.

Cell Seeding for Assay:

After 7 days, detach the differentiated macrophages using a cell scraper.

Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow

them to adhere overnight.

Protocol 2: Treatment of MDMs with JNJ-49095397 and
LPS Stimulation
Materials:

JNJ-49095397 (resuspended in DMSO)

Lipopolysaccharide (LPS) from E. coli

Opti-MEM I Reduced Serum Medium

ELISA kits for TNF-α, IL-6, CXCL8, and CCL2

Procedure:

Compound Preparation:

Prepare a stock solution of JNJ-49095397 in DMSO.

Create a serial dilution of JNJ-49095397 in Opti-MEM I to achieve the desired final

concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

Cell Treatment:
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Remove the culture medium from the adherent MDMs and replace it with the prepared

JNJ-49095397 dilutions.

Incubate the cells for 1 hour at 37°C and 5% CO2.

LPS Stimulation:

Prepare a working solution of LPS in Opti-MEM I.

Add LPS to each well to a final concentration of 100 ng/mL. Include a vehicle control

(DMSO only) and an unstimulated control (no LPS).

Incubation and Supernatant Collection:

Incubate the plates for 24 hours at 37°C and 5% CO2.

After incubation, centrifuge the plates at 300 x g for 5 minutes.

Carefully collect the supernatant from each well for cytokine analysis.

Cytokine Measurement:

Measure the concentrations of TNF-α, IL-6, CXCL8, and CCL2 in the supernatants using

specific ELISA kits according to the manufacturer's instructions.

Protocol 3: Culture of Primary Human Bronchial
Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)
Materials:

Primary Human Bronchial Epithelial Cells

Bronchial Epithelial Cell Growth Medium (BEGM)

ALI differentiation medium

Collagen-coated transwell inserts (0.4 µm pore size)

12-well plates
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Procedure:

Cell Expansion:

Expand primary HBECs in T75 flasks using BEGM.

Seeding on Transwells:

Seed the HBECs onto collagen-coated transwell inserts at a density of 5 x 10^4

cells/insert.

ALI Culture:

Culture the cells submerged in BEGM in both the apical and basolateral chambers until

they reach confluence.

Once confluent, remove the apical medium to establish the air-liquid interface.

Replace the basolateral medium with ALI differentiation medium.

Maintain the ALI culture for at least 21 days to allow for full differentiation, changing the

basolateral medium every 2-3 days.

Protocol 4: Treatment of Differentiated HBECs with JNJ-
49095397 and Poly(I:C) Stimulation
Materials:

JNJ-49095397 (resuspended in DMSO)

Polyinosinic:polycytidylic acid (Poly(I:C))

ALI differentiation medium

ELISA kits for CXCL8 and GM-CSF

Procedure:
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Compound and Stimulant Preparation:

Prepare serial dilutions of JNJ-49095397 in ALI differentiation medium.

Prepare a working solution of Poly(I:C) in ALI differentiation medium.

Cell Treatment and Stimulation:

Add the JNJ-49095397 dilutions to the basolateral chamber of the transwell inserts.

Incubate for 1 hour at 37°C and 5% CO2.

Add Poly(I:C) to the basolateral chamber to a final concentration of 1 µg/mL.

Incubation and Supernatant Collection:

Incubate the transwells for 48 hours at 37°C and 5% CO2.

Collect the medium from the basolateral chamber for analysis.

Cytokine Measurement:

Measure the concentrations of CXCL8 and GM-CSF in the collected medium using

specific ELISA kits according to the manufacturer's instructions.

Disclaimer: These protocols are intended for guidance and may require optimization for specific

experimental conditions and cell sources. Always follow appropriate safety procedures when

working with primary human cells and chemical reagents.

To cite this document: BenchChem. [JNJ-49095397: Application Notes and Protocols for Use
in Primary Human Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8601818#jnj-49095397-treatment-in-primary-human-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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